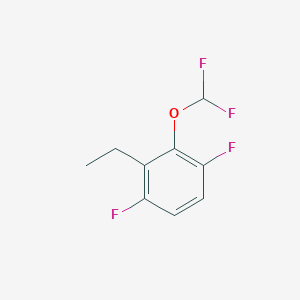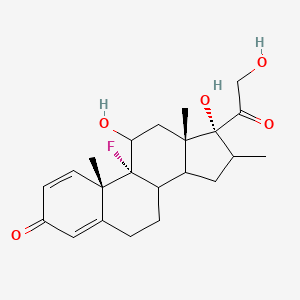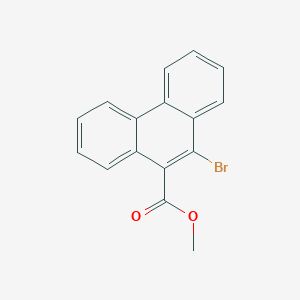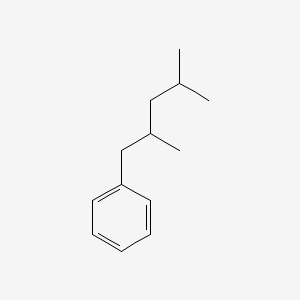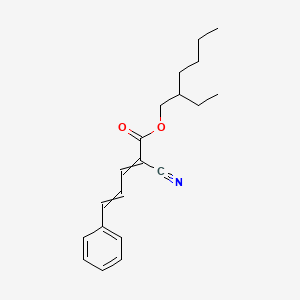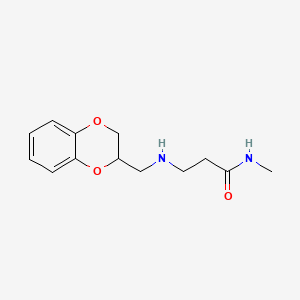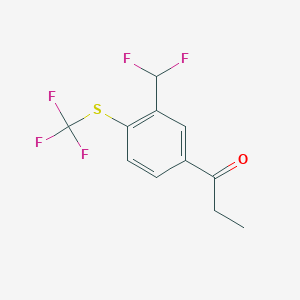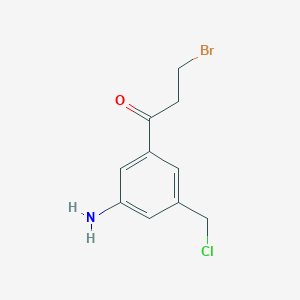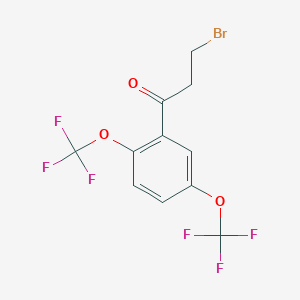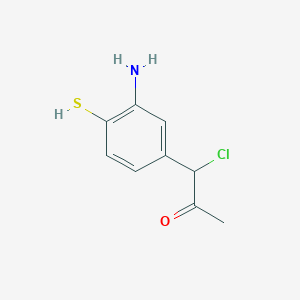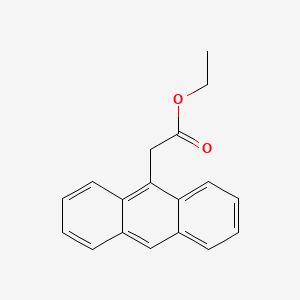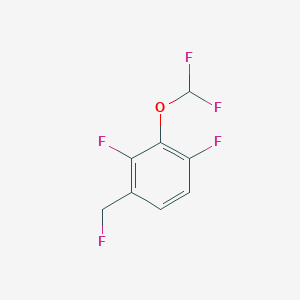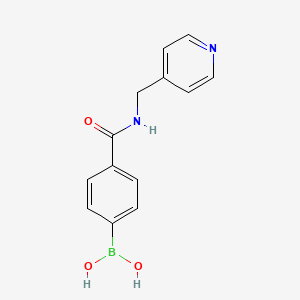
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridine-4-carboxaldehyde with an amine to form the corresponding imine, which is then reduced to the pyridin-4-ylmethyl amine.
Coupling with Phenylboronic Acid: The pyridin-4-ylmethyl amine is then coupled with phenylboronic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyridin-4-ylmethyl amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks the pyridin-4-ylmethyl carbamoyl group.
4-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of the pyridin-4-ylmethyl carbamoyl group.
Uniqueness
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyridin-4-ylmethyl carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13BN2O3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-5-7-15-8-6-10)11-1-3-12(4-2-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
UDVWTSFDWMBXCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


